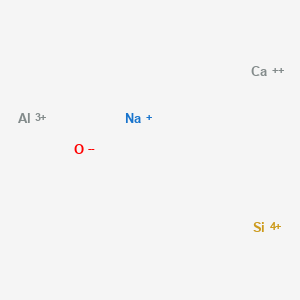
2-Chloroethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethylsilane is an organosilicon compound with the chemical formula C₂H₇ClSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroethylsilane can be synthesized by reacting vinylchlorosilane with hydrogen chloride in the presence of a catalyst. The catalyst typically consists of an organoaluminum compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the reactants and catalysts safely. The reaction is monitored to optimize yield and purity, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Elimination Reactions: The compound can undergo β-elimination to form ethylene and chlorosilane
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Elimination Reactions: These reactions often require heating and may be catalyzed by acids or bases.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Elimination Reactions: Ethylene and chlorosilane
Applications De Recherche Scientifique
2-Chloroethylsilane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used to modify biomolecules and surfaces, enhancing their properties for specific applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of silicone elastomers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-chloroethylsilane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of chloride ions. The silicon atom can also participate in reactions, forming stable Si-C and Si-O bonds .
Comparaison Avec Des Composés Similaires
- 2-Chloroethylethyldichlorosilane
- 2-Chloroethyldiethylchlorosilane
- 2-Chloroethyltriethylsilane
Comparison: 2-Chloroethylsilane is unique due to its specific reactivity and the presence of both silicon and chlorine atoms. Compared to its derivatives, it has a simpler structure, making it more versatile in various chemical reactions. The presence of different alkyl groups in similar compounds can affect their reactivity and stability .
Propriétés
InChI |
InChI=1S/C2H4ClSi/c3-1-2-4/h1-2H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZQESLZRQZSHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



